Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate
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Overview
Description
Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and a benzylpiperazine moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Coupling with Pyridine Derivative: The 4-benzylpiperazine is then coupled with a pyridine-3-carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities, such as antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Drug Discovery: It serves as a lead compound in the development of new drugs, particularly in the treatment of infectious diseases and neurological disorders.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde
Uniqueness
Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate is unique due to its specific structural features, such as the combination of a pyridine ring with a benzylpiperazine moiety and an ester functional group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(2)25-20(24)18-9-6-10-21-19(18)23-13-11-22(12-14-23)15-17-7-4-3-5-8-17/h3-10,16H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOLYLJIWQVSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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